molecular formula C13H12N2O3 B3053896 3,4,5-Trimethoxybenzylidenemalononitrile CAS No. 5688-82-4

3,4,5-Trimethoxybenzylidenemalononitrile

Cat. No.: B3053896
CAS No.: 5688-82-4
M. Wt: 244.25 g/mol
InChI Key: SHANJVNUXNVEJC-UHFFFAOYSA-N
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Description

3,4,5-Trimethoxybenzylidenemalononitrile (CAS 5688-82-4) is a benzylidenemalononitrile (BMN) derivative synthesized via a Knoevenagel condensation reaction, a fundamental method for carbon-carbon double bond formation . This compound is characterized by its molecular formula of C13H12N2O3 and a molecular weight of 244.25 g/mol . BMN derivatives are of significant interest in medicinal chemistry and pharmacology due to their diverse biological activities. They have been investigated as specific inhibitors of protein tyrosine kinases, antioxidants, and modulators of cell signaling pathways . This structural motif is recognized for its value in creating pharmacologically active molecules. Research on related BMN compounds has demonstrated their potential as activators of cell resistance to oxidative stress, inducers of cytoprotective enzymes like heme oxygenase-1 (HO-1), and as agents with antimicrobial and antiproliferative properties . The trimethoxybenzylidene moiety is a common feature in many bioactive molecules, suggesting this compound serves as a versatile intermediate or precursor in developing new therapeutic agents . The product is presented with a minimum purity of 98% . It is supplied for laboratory research applications and must be handled by qualified personnel using appropriate personal protective equipment. Refer to the Safety Data Sheet (SDS) for comprehensive hazard and handling information. Intended Use: This product is provided "For Research Use Only". It is not intended for diagnostic or therapeutic use in humans or animals. It is the responsibility of the purchaser to ensure compliance with all applicable local, state, and federal regulations regarding the possession and use of this chemical.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-[(3,4,5-trimethoxyphenyl)methylidene]propanedinitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C13H12N2O3/c1-16-11-5-9(4-10(7-14)8-15)6-12(17-2)13(11)18-3/h4-6H,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SHANJVNUXNVEJC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Canonical SMILES

COC1=CC(=CC(=C1OC)OC)C=C(C#N)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID90205406
Record name Malononitrile, (3,4,5-trimethoxybenzylidene)-
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Molecular Weight

244.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

5688-82-4
Record name (3,4,5-Trimethoxybenzylidene)malononitrile
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Record name Malononitrile, (3,4,5-trimethoxybenzylidene)-
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Record name Malononitrile, (3,4,5-trimethoxybenzylidene)-
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Record name [(3,4,5-trimethoxyphenyl)methylene]malononitrile
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Advanced Chemical Reactivity and Mechanistic Investigations

Reactivity of the Active Methylene (B1212753) Moiety in Malononitrile (B47326) Systems

Malononitrile and its derivatives are well-known for the reactivity of their active methylene group. In the context of 3,4,5-trimethoxybenzylidenemalononitrile, while the methylene group has been consumed in its formation via a Knoevenagel condensation, the resulting α,β-unsaturated system exhibits characteristic reactivity. The electron-withdrawing nature of the two cyano groups polarizes the carbon-carbon double bond, making the β-carbon electrophilic and susceptible to nucleophilic attack.

This inherent reactivity allows this compound to act as a Michael acceptor. Nucleophiles can add to the β-position, leading to a variety of functionalized products. This reactivity is a cornerstone of its utility in the synthesis of more complex molecules. The Knoevenagel condensation, a common mechanism for the formation of such benzylidenemalononitrile (B1330407) derivatives, involves the reaction of an aldehyde or ketone with an active methylene compound like malononitrile in the presence of a base. nih.gov This reaction underscores the inherent reactivity of the methylene protons in the malononitrile precursor.

Reactions with Organophosphorus Reagents: Formation of Phosphonate (B1237965) Derivatives and Dimeric Species

The reaction of α,β-unsaturated systems with organophosphorus reagents is a powerful tool for the formation of carbon-phosphorus bonds. In the case of this compound, reactions with reagents like triphenylphosphine (B44618) or triphenyl phosphite (B83602) can lead to the formation of phosphonate esters and other organophosphorus compounds. nih.gov While specific studies on this compound are not extensively detailed in the available literature, the reactivity can be inferred from similar systems. For instance, the reaction of 2-oxoindoline-3-ylidene derivatives with acetylenic esters in the presence of triphenylphosphine or triphenyl phosphite yields functionalized phosphorus ylides or phosphonate esters. nih.gov

The reaction likely proceeds through a nucleophilic attack of the phosphorus reagent on the electrophilic β-carbon of the double bond. This initial addition would form a zwitterionic intermediate. This intermediate can then undergo further reactions, such as a Michael addition, to yield stable organophosphorus compounds. nih.gov In the presence of a proton source, the zwitterionic intermediate could be protonated to form a phosphonium (B103445) salt, which can then be converted to the corresponding phosphonate via an Arbuzov-type reaction if a trialkyl phosphite is used. The specific pathway and final product will depend on the nature of the organophosphorus reagent and the reaction conditions.

Participation in Multicomponent Reactions (MCRs) for Heterocyclic Synthesis

Multicomponent reactions (MCRs) are highly efficient synthetic strategies where three or more reactants combine in a single step to form a product that contains the essential parts of all the starting materials. nih.govresearchgate.netmdpi.com Malononitrile and its derivatives are prominent building blocks in MCRs for the synthesis of a wide variety of heterocyclic compounds. nih.govosi.lv Given its structure as an activated olefin, this compound is an excellent candidate for participation in MCRs.

It can act as a Michael acceptor, an electrophile, or a dienophile, depending on the reaction partners. For example, it could participate in a one-pot synthesis of substituted pyridines, pyrimidines, or other nitrogen-containing heterocycles. nih.gov The versatility of malononitrile in such reactions suggests that its 3,4,5-trimethoxybenzylidene derivative would similarly enable the rapid construction of complex molecular architectures. nih.gov

Cycloaddition and Cycloreversion Processes Involving Electron-Deficient Olefins

As an electron-deficient olefin, this compound is a suitable partner in cycloaddition reactions. These reactions are powerful methods for the construction of cyclic and heterocyclic systems with high stereocontrol. libretexts.org

One important class of such reactions is the [3+2] cycloaddition. uchicago.edu For instance, the reaction of a (Z)-C-(3,4,5-trimethoxyphenyl)-N-methylnitrone with electron-deficient nitroalkenes proceeds via a [2+3] cycloaddition to yield isoxazolidines. researchgate.net This highlights the influence of the 3,4,5-trimethoxyphenyl group on the electronic properties and reactivity of the molecule. It is plausible that this compound could react as the dipolarophile with various dipoles like nitrones, azides, or diazoalkanes to form five-membered heterocyclic rings. uchicago.edu

Furthermore, it could potentially participate in hetero-Diels-Alder reactions, acting as a dienophile with electron-rich dienes. The outcome of these reactions, including regioselectivity and stereoselectivity, would be governed by the electronic and steric properties of both the diene and the dienophile. mdpi.com In some cases, these cycloadditions may proceed through a stepwise mechanism involving a zwitterionic intermediate, particularly when there is a significant electronic mismatch between the reactants. mdpi.com

Spectroscopic and Advanced Structural Characterization Techniques

Vibrational Spectroscopy (FTIR, IR) for Functional Group Analysis

Vibrational spectroscopy, particularly Fourier-transform infrared (FTIR) and infrared (IR) spectroscopy, is a fundamental technique for identifying the functional groups present in a molecule. The absorption of infrared radiation excites molecular vibrations, and the frequencies of these absorptions are characteristic of specific bonds. For 3,4,5-Trimethoxybenzylidenemalononitrile, the IR spectrum is expected to exhibit several key absorption bands that confirm the presence of its characteristic functional groups.

A prominent and sharp absorption band is anticipated in the region of 2220-2230 cm⁻¹ . This band is highly characteristic of the nitrile (C≡N) stretching vibration. The presence of two nitrile groups in the malononitrile (B47326) moiety would likely result in a strong absorption in this region.

The spectrum would also display characteristic peaks for the aromatic ring. C-H stretching vibrations of the aromatic protons typically appear above 3000 cm⁻¹ . The C=C stretching vibrations within the benzene (B151609) ring are expected to produce a series of absorptions in the 1450-1600 cm⁻¹ region.

The methoxy (B1213986) (-OCH₃) groups will also give rise to distinct signals. The C-H stretching of the methyl groups is expected in the 2850-2960 cm⁻¹ range. Furthermore, a strong C-O stretching vibration for the aryl ether linkage is anticipated around 1000-1300 cm⁻¹ . The C=C stretching of the benzylidene double bond is expected to appear in the 1600-1650 cm⁻¹ region, potentially overlapping with the aromatic C=C stretching bands.

Table 1: Expected FTIR/IR Absorption Bands for this compound

Functional GroupVibrational ModeExpected Wavenumber (cm⁻¹)
Nitrile (C≡N)Stretching2220-2230
Aromatic C-HStretching> 3000
Alkene C=CStretching1600-1650
Aromatic C=CStretching1450-1600
Methoxy C-HStretching2850-2960
Aryl Ether C-OStretching1000-1300

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation (e.g., ¹H NMR, ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the detailed molecular structure of this compound by providing information about the chemical environment of each proton and carbon atom.

In the ¹H NMR spectrum, distinct signals are expected for the different types of protons present in the molecule. The protons of the three methoxy (-OCH₃) groups are expected to appear as a sharp singlet around δ 3.9 ppm . Due to the symmetry of the 3,4,5-trimethoxyphenyl group, the two aromatic protons would likely appear as a singlet in the aromatic region, anticipated around δ 7.0-7.2 ppm . The vinylic proton (=CH-) of the benzylidene group is expected to resonate as a singlet further downfield, typically in the range of δ 7.5-7.8 ppm .

The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. The carbon atoms of the nitrile groups (C≡N) are expected to appear in the range of δ 112-115 ppm . The carbon of the vinylic bond attached to the nitrile groups is expected at a higher field, around δ 80-85 ppm , while the other vinylic carbon, attached to the aromatic ring, will be further downfield. The carbon atoms of the methoxy groups are expected to resonate around δ 56 ppm . The aromatic carbons will show distinct signals, with the carbons attached to the methoxy groups appearing at a lower field (around δ 153 ppm for C3 and C5, and δ 142 ppm for C4) compared to the unsubstituted aromatic carbons.

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

¹H NMR ¹³C NMR
Proton Type Predicted Chemical Shift (δ, ppm) Carbon Type Predicted Chemical Shift (δ, ppm)
Methoxy (-OCH₃)~3.9 (s, 9H)Nitrile (-C≡N)112-115
Aromatic (Ar-H)~7.1 (s, 2H)Vinylic (=C(CN)₂)80-85
Vinylic (=CH-)~7.6 (s, 1H)Aromatic (C-H)~108
Aromatic (C-OCH₃)153 (C3, C5)
Aromatic (C-OCH₃)142 (C4)
Methoxy (-OCH₃)~56

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through the analysis of its fragmentation patterns. For this compound (C₁₃H₁₂N₂O₃), the molecular weight is 244.25 g/mol . In an MS experiment, the molecule is ionized, and the resulting molecular ion ([M]⁺) and its fragments are detected.

The mass spectrum of this compound is expected to show a molecular ion peak at m/z 244. The fragmentation of this compound under electron ionization would likely involve cleavages at the bonds of the trimethoxybenzyl group. A common fragmentation pathway for compounds with methoxy-phenyl groups is the loss of a methyl radical (•CH₃) from a methoxy group, which would result in a fragment ion at m/z 229. Subsequent loss of carbon monoxide (CO) from the resulting ion is also a possibility.

Another likely fragmentation pathway involves the cleavage of the C-C bond between the benzylidene group and the aromatic ring, leading to the formation of a stable tropylium-like cation. The fragmentation pattern can provide valuable information for confirming the structure of the molecule.

Table 3: Potential Mass Spectrometry Fragments for this compound

m/zProposed Fragment
244[M]⁺ (Molecular Ion)
229[M - CH₃]⁺
214[M - 2CH₃]⁺ or [M - CH₂O]⁺
199[M - 3CH₃]⁺ or [M - CH₃ - CH₂O]⁺
181[M - CH₃ - CO - H₂O]⁺

Electronic Absorption Spectroscopy (UV-Vis-NIR) for Optical Properties

Electronic absorption spectroscopy, specifically Ultraviolet-Visible (UV-Vis) spectroscopy, provides information about the electronic transitions within a molecule and is used to determine its optical properties. The absorption of UV or visible light promotes electrons from lower to higher energy orbitals. The wavelength of maximum absorption (λmax) is characteristic of the chromophores present in the molecule.

The structure of this compound contains a conjugated system extending from the trimethoxyphenyl ring through the benzylidene double bond to the malononitrile group. This extended conjugation is expected to result in strong UV absorption. Based on data from structurally similar compounds, such as 3-(3,4,5-trimethoxybenzylidene)-2,4-pentadione which has a λmax of 319 nm in methanol (B129727), it is anticipated that this compound will also exhibit a strong absorption band in the UVA region of the electromagnetic spectrum, likely between 310 and 330 nm . The exact position of the λmax can be influenced by the solvent used for the measurement.

Table 4: Expected UV-Vis Absorption Data for this compound

ParameterExpected Value
λmax310 - 330 nm
SolventMethanol or Ethanol (B145695)

X-ray Crystallography for Solid-State Structure Determination and Intermolecular Interactions

Based on the crystal structures of related compounds, it is expected that the benzylidenemalononitrile (B1330407) core of the molecule will be largely planar to maximize π-conjugation. The trimethoxyphenyl ring may be slightly twisted out of this plane due to steric hindrance between the aromatic protons and the vinylic proton.

The crystal packing would likely be stabilized by various intermolecular interactions. Weak C-H···N hydrogen bonds between the hydrogen atoms of the aromatic and methoxy groups and the nitrogen atoms of the nitrile groups are expected to play a significant role in the supramolecular assembly. Additionally, π-π stacking interactions between the aromatic rings of adjacent molecules may also contribute to the stability of the crystal lattice.

Chromatographic Techniques for Purity and Separation (e.g., HPLC)

Chromatographic techniques, particularly High-Performance Liquid Chromatography (HPLC), are essential for assessing the purity of this compound and for its separation from any impurities or starting materials.

A common method for the analysis of this compound is reverse-phase HPLC. In this technique, a nonpolar stationary phase (such as a C18 column) is used with a polar mobile phase. For this compound, a suitable mobile phase could be a mixture of acetonitrile (B52724) and water, often with a small amount of an acid like phosphoric acid or formic acid to improve peak shape.

The purity of the sample can be determined by integrating the area of the peak corresponding to the compound and comparing it to the total area of all peaks in the chromatogram. A high-purity sample will show a single, sharp, and symmetrical peak with a stable retention time under specific chromatographic conditions. This method can also be scaled up for the preparative separation and purification of the compound.

Table 5: Typical HPLC Conditions for the Analysis of this compound

ParameterCondition
ColumnC18 (Reverse-Phase)
Mobile PhaseAcetonitrile/Water with Phosphoric Acid or Formic Acid
DetectionUV (at λmax, e.g., ~320 nm)
Flow Rate~1.0 mL/min

Theoretical and Computational Investigations of Molecular Structure and Reactivity

Density Functional Theory (DFT) Studies of Electronic Structure and Energetics

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, enabling the accurate calculation of a molecule's electronic structure and energy. By modeling the electron density, DFT methods can predict geometric parameters, vibrational frequencies, and various electronic properties. For molecules like 3,4,5-Trimethoxybenzylidenemalononitrile, DFT calculations are instrumental in elucidating the fundamental aspects of its stability and reactivity.

HOMO-LUMO Energy Gaps and Intramolecular Charge Transfer Character

The Frontier Molecular Orbitals (FMOs)—specifically the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are critical in determining a molecule's electronic properties and reactivity. The energy of the HOMO is related to its ability to donate electrons, while the LUMO's energy indicates its capacity to accept electrons. The difference between these energies, known as the HOMO-LUMO gap (ΔE), is a key indicator of molecular stability and reactivity.

A small HOMO-LUMO gap suggests that a molecule can be easily excited, indicating higher chemical reactivity and polarizability. nih.gov In donor-acceptor systems, the spatial distribution of these orbitals reveals the nature of intramolecular charge transfer (ICT). Typically, the HOMO is localized on the electron-donating part of the molecule, while the LUMO is centered on the electron-accepting part.

In a study on the related compound trans-3-(3,4-dimethoxyphenyl)-2-(4-nitrophenyl)prop-2-enenitrile, the distribution of charge density was found to be on the dimethoxyphenyl moiety in the HOMO and on the (nitrophenyl)prop-2-enenitrile moiety in the LUMO, which indicates a clear intramolecular charge transfer characteristic in the ground state. academie-sciences.fr For this compound, the trimethoxybenzylidene group acts as the electron donor, while the malononitrile (B47326) group serves as the electron acceptor. Computational studies on similar structures confirm that such arrangements facilitate ICT upon excitation. researchgate.netnih.gov

A computational analysis of a Schiff base containing a 2,4,5-trimethoxyphenylmethylene group yielded a narrow frontier orbital gap, which also suggests that charge transfer interactions occur within the molecule, leading to high chemical reactivity. nih.govnih.gov

Table 1: Illustrative Frontier Molecular Orbital Energies from a Related Trimethoxy Compound Data from a computational study on benzyl-3-N-(2,4,5-trimethoxyphenylmethylene)hydrazinecarbodithioate. nih.gov

ParameterEnergy (eV)
EHOMO-0.26751
ELUMO-0.18094
ΔEHOMO-LUMO-0.08657

Molecular Electrostatic Potential (MEP) Mapping

Molecular Electrostatic Potential (MEP) mapping is a valuable computational tool used to visualize the charge distribution of a molecule and predict its reactivity towards electrophilic and nucleophilic attack. The MEP map displays regions of varying electrostatic potential on the electron density surface, typically color-coded for interpretation. Red areas indicate regions of negative potential, which are rich in electrons and susceptible to electrophilic attack, while blue areas represent positive potential, which are electron-poor and prone to nucleophilic attack. Green and yellow regions denote intermediate or neutral potential.

For this compound, the MEP map would be expected to show negative potential (red) around the nitrogen atoms of the cyano groups due to their high electronegativity and the presence of lone pair electrons. Conversely, positive potential (blue) would likely be localized around the hydrogen atoms. nih.govnih.gov Studies on related 3-methoxy flavones have successfully used MEP maps to correlate electrostatic potential with biological activity, demonstrating that specific regions of negative potential are related to the molecule's function. nih.gov This visualization provides a clear and intuitive guide to the molecule's reactive sites. nih.gov

Natural Bond Orbital (NBO) Analysis for Charge Distribution

Natural Bond Orbital (NBO) analysis is a computational method that transforms the complex, delocalized molecular orbitals into a localized Lewis-like structure of bonds and lone pairs. q-chem.comwisc.edu This analysis provides detailed information about charge distribution, hybridization, and donor-acceptor (charge transfer) interactions within the molecule. juniperpublishers.com It quantifies the stabilization energy (E(2)) associated with the delocalization of electrons from a filled (donor) NBO to an empty (acceptor) NBO, which is crucial for understanding molecular stability and conjugation.

NBO analysis of this compound would elucidate the charge on each atom and the nature of its chemical bonds. researchgate.net The analysis reveals the Lewis structure composition of the molecule; for instance, a study on a related trimethoxyphenylmethylene compound showed it contained 97.42% Lewis and 2.58% non-Lewis character, indicating significant intramolecular and intermolecular charge transfer processes. nih.govnih.gov Strong interactions, such as those between π orbitals of the benzene (B151609) ring and adjacent antibonding orbitals (π → π*), contribute significantly to the molecule's stability. researchgate.net

Time-Dependent Quantum Chemical Calculations for Optical Properties

Time-dependent quantum chemical methods, particularly Time-Dependent Density Functional Theory (TD-DFT), are employed to study the excited states of molecules and predict their optical properties. aps.org These calculations can accurately simulate electronic absorption spectra (UV-Vis), providing information about absorption wavelengths (λmax) and oscillator strengths, which correspond to the intensity of the electronic transitions. aps.org

For this compound, TD-DFT calculations can predict the energies of its electronic transitions, which are responsible for its color and other optical behaviors. researchgate.net In a study of a similar dimethoxyphenyl derivative, TD-DFT was used to calculate absorption and fluorescence wavelengths. academie-sciences.fr The primary transitions observed were from the HOMO to the LUMO, confirming the intramolecular charge transfer character of the excitation. academie-sciences.fr Such calculations are vital for designing materials with specific optical properties, such as those used in organic light-emitting diodes (OLEDs) or nonlinear optics. researchgate.net

Computational Modeling of Reaction Mechanisms and Pathways

Computational modeling is a powerful tool for investigating the mechanisms of chemical reactions, providing insights into transition states, activation energies, and reaction pathways that are often difficult to probe experimentally. DFT calculations can map the potential energy surface of a reaction, identifying the most favorable pathway from reactants to products.

For this compound, which can participate in reactions such as Knoevenagel condensation or cycloadditions, computational modeling can clarify the step-by-step mechanism. For example, in studies of [3+2] cycloaddition reactions involving similar nitrile N-oxides, DFT has been used to analyze the electron density distribution and reaction energetics to predict regioselectivity and understand the bond formation process. researchgate.net Similarly, the reaction mechanism for the formation of 3,4-dimethoxybenzaldehyde (B141060) from a related precursor was elucidated using DFT, detailing processes like radical formation, water addition, and bond transformations. mdpi.com These computational approaches allow for a detailed understanding of the electronic changes that occur throughout a reaction.

Structure-Property Relationship Predictions

A central goal of computational chemistry is to establish clear structure-property relationships, which enable the rational design of new molecules with desired functionalities. By systematically modifying the structure of this compound in silico (e.g., by changing substituent groups) and calculating the resulting properties, researchers can predict how structural changes will affect its electronic, optical, and reactive characteristics.

For example, DFT calculations can predict how substitutions on the phenyl ring would alter the HOMO-LUMO gap, thereby tuning the molecule's color and reactivity. researchgate.net Studies on methoxy (B1213986) flavones have shown that anti-picornavirus activities are related to negative MEP values in specific molecular regions, establishing a direct link between the electronic structure and biological function. nih.gov In another example, quantum chemical investigations of a dimethoxyphenyl derivative were used to predict its charge-transport properties, identifying it as a potentially efficient hole-transport material based on calculated parameters like ionization potential and reorganization energies. academie-sciences.fr These predictive capabilities are invaluable for the targeted development of new functional materials.

Applications in Advanced Materials Science

Nonlinear Optical (NLO) Materials Development

Organic materials with significant NLO responses are foundational for the development of next-generation photonic and optoelectronic technologies. 3,4,5-Trimethoxybenzylidenemalononitrile is a prototypical "push-pull" chromophore, a molecular architecture intentionally designed to exhibit large NLO effects. These properties are critical for applications such as optical data storage, signal processing, and terahertz wave generation. The NLO response in such organic molecules originates from the intramolecular charge transfer (ICT) that occurs upon interaction with an intense light source, leading to changes in the light's properties, such as its frequency or phase.

The efficacy of NLO materials is deeply rooted in their molecular design. The "push-pull" architecture, formally known as a donor-π-acceptor (D-π-A) system, is a cornerstone of molecular engineering for NLO applications. This design strategically arranges different functional parts of a molecule to maximize the electronic response to an external electric field, such as that from a high-intensity laser.

The core components of this design are:

An Electron-Donating Group (D): A moiety that can readily supply electron density.

An Electron-Accepting Group (A): A moiety that strongly attracts electron density.

A π-Conjugated Bridge: A system of alternating single and double bonds that connects the donor and acceptor, facilitating the transfer of electron density (charge) from the donor to the acceptor.

In this compound, the 3,4,5-trimethoxyphenyl group serves as the electron donor, the malononitrile (B47326) group acts as the electron acceptor, and the benzylidene double bond functions as the π-bridge. The interaction between these components dictates the magnitude of the NLO response.

The strength of the donor and acceptor groups is a critical factor in tuning the NLO properties of a push-pull chromophore. In this compound, the donor strength is enhanced by the three methoxy (B1213986) (-OCH₃) groups on the phenyl ring. These groups are powerful electron-donating substituents that increase the electron density of the aromatic ring through the mesomeric effect, effectively "pushing" electrons into the π-conjugated system.

Conversely, the malononitrile moiety is a very strong electron acceptor due to the presence of two cyano (-CN) groups. The triple bond in the cyano group has a strong electron-withdrawing inductive and mesomeric effect. This powerful "pull" facilitates a significant intramolecular charge transfer from the electron-rich trimethoxyphenyl ring to the electron-deficient malononitrile end upon photoexcitation. This charge transfer leads to a large change in the molecule's dipole moment between its ground and excited states, a key determinant of second-order NLO activity. The greater the push-pull effect, the smaller the energy gap between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), which generally enhances the NLO response.

For efficient intramolecular charge transfer to occur, effective π-conjugation along the D-π-A backbone is essential. Molecular planarity plays a crucial role in maximizing this conjugation. A planar structure allows for the optimal overlap of p-orbitals across the molecule, creating a delocalized electron system through which charge can move freely from the donor to the acceptor.

In this compound, the benzylidene bridge enforces a degree of planarity between the phenyl ring and the malononitrile group. Any significant twisting or deviation from planarity would disrupt the p-orbital overlap, impede electron delocalization, and consequently reduce the NLO response. Therefore, maintaining a high degree of planarity in the molecular structure is a key design principle for optimizing the hyperpolarizability of push-pull chromophores.

The NLO response of a material is quantified by its hyperpolarizabilities (at the molecular level) and nonlinear susceptibilities (at the bulk level). The first hyperpolarizability (β) is associated with second-order NLO effects like second-harmonic generation (SHG), while the second hyperpolarizability (γ) and the third-order nonlinear susceptibility (χ⁽³⁾) are linked to third-order effects such as third-harmonic generation (THG) and two-photon absorption (TPA).

While extensive experimental data for this compound is not widely published, its NLO properties can be reliably predicted and understood through computational methods like Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT). bohrium.comresearchgate.netnih.govdntb.gov.ua Furthermore, experimental values from closely related compounds provide valuable insight into the expected performance.

For instance, studies on other benzylidene malononitrile derivatives and molecules featuring the 3,4,5-trimethoxybenzylidene moiety have demonstrated significant NLO activity. A related organic single crystal, 2,3-dimethyl-N-[(E)-2,4,5-trimethoxybenzylidene] aniline (B41778) (DTA), was investigated using the Z-scan technique to evaluate its third-order NLO properties. researchgate.net The Z-scan method is a standard experimental technique used to measure both the nonlinear refractive index (n₂) and the nonlinear absorption coefficient (β) of materials, from which the third-order susceptibility (χ⁽³⁾) can be calculated.

The results for the DTA crystal highlight the potential of the 3,4,5-trimethoxybenzylidene donor group in NLO applications. researchgate.net Similarly, research on 3,4,5-trimethoxy chalcone (B49325) derivatives, which also possess a D-π-A structure, has shown substantial third-order nonlinearities when measured with femtosecond laser pulses. researchgate.net These findings strongly suggest that this compound, with its potent malononitrile acceptor, would exhibit a robust NLO response suitable for photonic applications.

Table 1: Third-Order NLO Properties of a Related Compound (DTA)
ParameterSymbolValueUnit
Nonlinear Refractive Indexn₂5.81 x 10⁻¹²cm²/W
Nonlinear Absorption Coefficientβ1.18 x 10⁻⁶cm/W
Third-Order NLO Susceptibilityχ⁽³⁾3.15 x 10⁻⁹esu
Data sourced from a study on 2,3-dimethyl-N-[(E)-2,4,5-trimethoxybenzylidene] aniline (DTA). researchgate.net

The significant NLO properties predicted for this compound make it a candidate for integration into various optoelectronic and photonic devices. Materials with high third-order susceptibility (χ⁽³⁾) are particularly sought after for applications in all-optical switching, optical power limiting, and optical data processing.

For example, in an optical switch, an intense beam of light (the control beam) can change the refractive index of the NLO material, thereby altering the path or intensity of a second beam of light (the signal beam). This allows for light to control light, enabling ultrafast data processing speeds that are not achievable with conventional electronics. The strong nonlinear absorption of such materials can also be used in optical limiters—devices that protect sensitive optical sensors and human eyes from damage by high-intensity laser beams by becoming opaque at high light intensities.

The terahertz (THz) frequency range of the electromagnetic spectrum (roughly 0.1 to 10 THz) is of immense interest for applications in security screening, medical imaging, and high-speed wireless communication. mdpi.com One of the most effective methods for generating THz radiation is optical rectification in NLO crystals.

In this process, an ultrashort, high-intensity laser pulse passes through a material with a high second-order NLO response. The interaction between the pulse and the material induces a nonlinear polarization that oscillates at THz frequencies, thereby emitting a THz wave. Organic NLO crystals based on D-π-A chromophores are highly promising for this application due to their potential for large NLO coefficients and the ability to tailor their properties through molecular engineering.

Given its strong push-pull characteristics, this compound is a promising candidate material for THz photonics. By growing high-quality single crystals of this compound and optimizing their orientation, it could be possible to achieve efficient THz wave generation, contributing to the development of compact and powerful THz sources.

Integration into Optoelectronic and Photonic Devices

Optical Switching and Light Amplification

Organic materials with strong third-order nonlinear optical (NLO) properties are essential for developing next-generation photonic devices, including all-optical switches. nih.gov The NLO response in D-π-A molecules is linked to their molecular hyperpolarizability, which is enhanced by efficient intramolecular charge transfer.

While direct studies on the optical switching performance of this compound are not extensively documented, research on closely related systems provides strong evidence of its potential. For instance, phthalocyanines peripherally substituted with 3,4,5-trimethoxy phenyl groups have been investigated for their third-order NLO properties. nih.gov Z-scan studies on these related molecules revealed robust NLO coefficients, suggesting a strong potential for applications in optical switching and optical limiting. nih.gov The significant two-photon absorption cross-sections observed in these systems are indicative of materials that can modulate light transmission based on intensity, a fundamental requirement for optical switching. nih.gov The core principle relies on the transition from a low-absorption state to a high-absorption state upon intense laser excitation, a phenomenon known as reverse saturable absorption, which is a key mechanism for optical switching. nih.gov

Fabrication of Thin Films for NLO Applications

The practical implementation of NLO materials in photonic devices often requires their fabrication into high-quality thin films. The ability to form morphologically smooth and uniform films is crucial for minimizing light scattering and ensuring consistent device performance. Benzylidenemalononitrile (B1330407) derivatives have demonstrated a notable capacity for forming amorphous films suitable for electronic applications.

A study on 2-(4-((2-hydroxyethyl)(methyl)amino)benzylidene)malononitrile (HEMABM), a low molecular weight fluorescent material, showed that it could be processed into films with a smooth morphology (roughness of 10.81 nm) using simple spin-coating techniques. This is comparable to the film-forming capabilities of well-known polymers like MEH-PPV. The successful fabrication of an organic light-emitting diode (OLED) from this small molecule highlights the viability of using benzylidenemalononitrile derivatives in solution-processed thin-film devices.

Furthermore, investigations into phthalocyanines bearing the 3,4,5-trimethoxy phenyl moiety have also included the evaluation of their NLO properties in thin-film form, confirming that the desirable optical characteristics are retained in the solid state. nih.gov

Laser-Induced Damage Threshold Characteristics

The Laser-Induced Damage Threshold (LIDT) is a critical parameter for materials used in applications involving high-intensity laser beams, as it defines the material's durability and operational lifetime. osti.gov For NLO materials, a high LIDT is essential to prevent degradation under the very conditions required to elicit a nonlinear response. 38.95.177

Currently, there is a lack of specific experimental data on the LIDT of this compound crystals. However, general principles for organic NLO crystals can provide some insight. The LIDT in organic materials is often related to factors such as crystal perfection, the presence of defects or inclusions, and the material's linear and nonlinear absorption characteristics. mdpi.comresearchgate.net Materials with low absorption at the operational wavelength and high thermal stability tend to exhibit higher damage thresholds. osti.gov For instance, studies on other organic crystals like benzophenone (B1666685) have shown that LIDT is anisotropic and correlates with the material's mechanical hardness and internal crystal structure. osti.gov Given that many organic NLO materials possess a high damage verge (threshold), it is a key advantage driving their research. nih.gov Further experimental investigation is required to quantify the specific LIDT for this compound and assess its suitability for high-power laser applications.

Organic Semiconductors and Electronic Devices

The class of benzylidenemalononitrile derivatives has been identified as promising for applications in organic electronics, serving as active components in semiconductor devices. researchgate.net Their donor-acceptor structure allows for tuning of electronic properties, making them suitable for roles in devices like OLEDs.

Research on a related compound, (3,4-Dimethoxybenzylidene)malononitrile, has indicated that it possesses favorable dielectric properties, making it a candidate for use in advanced microelectronic circuits. More detailed studies on 2-(4-((2-hydroxyethyl)(methyl)amino)benzylidene)malononitrile (HEMABM) have demonstrated its utility as a low molecular weight, solution-processable material for OLEDs. Despite being a small molecule, it exhibited a remarkable ability to form smooth films and displayed electroluminescence.

The performance of an OLED device fabricated with HEMABM was compared to the well-established polymer MEH-PPV, with the following key electrical characteristics observed:

PropertyHEMABMMEH-PPV
Threshold Voltage ~1.0 V~1.0 V
Luminance 1300 cd m⁻²2600 cd m⁻²

This data illustrates that benzylidenemalononitrile-based small molecules can achieve electrical performance metrics that are comparable to standard polymeric semiconductors, demonstrating their potential in the field of organic electronics.

Solvatochromic Dyes

Solvatochromism is the phenomenon where the color of a substance changes with the polarity of the solvent. This property is characteristic of molecules that exhibit a significant change in their dipole moment upon electronic excitation. Malononitrile and its derivatives, particularly those with a donor-π-acceptor structure, are known to be effective solvatochromic dyes. researchgate.net

The 3,4,5-trimethoxybenzylidene group acts as an electron donor, while the dicyanovinyl (malononitrile) group is a strong electron acceptor. This arrangement leads to a pronounced intramolecular charge transfer (ICT) character in the molecule's excited state. As the solvent polarity increases, it stabilizes the more polar excited state to a greater extent than the ground state, typically leading to a red-shift (bathochromic shift) in the absorption or emission spectra.

Interestingly, some related donor-acceptor malononitrile derivatives have been shown to exhibit reversed solvatochromism. In a study of a series of 2-{(dienylidene}malononitrile compounds, a shift to shorter wavelengths (blue-shift) was observed as solvent polarity increased from toluene (B28343) to acetonitrile (B52724). This behavior suggests that in some cases, the ground state may have a higher dipole moment than the excited state, or that specific solute-solvent interactions dominate the electronic transitions.

Materials for Advanced Data Storage

Organic molecules with distinct, switchable states are promising candidates for high-density data storage applications. Donor-acceptor chromophores, including various organic dyes, are being explored for this purpose. researchgate.net The principle often relies on using a laser to induce a local, reversible or irreversible change in the material's optical properties, such as fluorescence or absorption, to write and read data in three dimensions. acs.org

While specific studies detailing the use of this compound for data storage are not prominent, its general class of materials, donor-π-acceptor compounds, is relevant to this field. Malononitrile derivatives have been noted for their potential application in ultrahigh-density data storage due to their electronic properties. researchgate.net The development of materials based on blending discrete electron-donor and electron-acceptor molecules has been shown to produce thin films with tunable microstructures that exhibit ternary (three-state) memory performance, offering a pathway to higher data density. researchgate.net The successful use of other aromatic ethers and organic dyes in 3D optical data storage suggests that benzylidenemalononitrile derivatives warrant further investigation for these applications. acs.org

Development of Colorimetric Sensors

The electron-deficient dicyanovinyl group in benzylidenemalononitrile derivatives serves as a reactive site that can be exploited for the development of colorimetric sensors. These sensors operate by producing a distinct color change upon reaction with a specific analyte, enabling simple, visual detection.

The sensing mechanism often involves the nucleophilic addition of an analyte to the activated carbon-carbon double bond of the dicyanovinyl moiety. This reaction disrupts the molecule's π-conjugated system, leading to a significant change in its absorption spectrum, which is observed as a color change. This principle has been effectively used to design sensors for various analytes:

Amines: Dicyanovinyl-based sensors have been developed for the colorimetric detection of primary amines and volatile biogenic amines, which are important indicators of food spoilage. The amine undergoes an aza-Michael addition to the dicyanovinyl group, causing a rapid and visible color change.

Thiols: Similar reaction-based sensing has been applied to the detection of thiols, such as cysteine.

Cyanide: The strong nucleophilicity of the cyanide ion allows it to add to the dicyanovinyl group, forming the basis for highly selective and sensitive colorimetric and fluorescent probes for its detection in aqueous media.

The versatility of this reaction makes the dicyanovinyl functional group a powerful platform for creating chemosensors for a wide range of important analytes in environmental and biological monitoring.

Polymeric Materials with Tunable Properties

The incorporation of specific chemical moieties into polymer structures is a key strategy for tailoring their physical and chemical properties. Monomers derived from substituted benzylidenemalononitriles, such as this compound, offer potential pathways to advanced polymeric materials. The presence of multiple methoxy groups and the nitrile functionalities can influence polymer characteristics like chain rigidity, polarity, and intermolecular interactions, thereby allowing for the tuning of thermal and mechanical properties.

The thermal stability and glass transition temperature (Tg) are critical parameters that define the operational range and application scope of polymeric materials. The Tg represents the temperature at which a polymer transitions from a rigid, glassy state to a more flexible, rubbery state. For high-performance applications, a high Tg is often desirable.

Research into lignin-inspired polymethacrylates has demonstrated a strong correlation between the number of methoxy groups on the aromatic ring of the monomer and the glass transition temperature of the resulting polymer. nih.gov In one study, polymers were synthesized from methacrylates based on 4-hydroxybenzonitrile, vanillonitrile (one methoxy group), and syringonitrile (two methoxy groups). The resulting homopolymers exhibited progressively higher Tg values of 150 °C, 164 °C, and 238 °C, respectively. nih.gov This trend suggests that the increased number of methoxy groups restricts the rotational freedom of the aromatic ring, leading to reduced segmental mobility of the polymer chains and consequently a higher Tg. nih.gov

Given that this compound features three methoxy groups, it is plausible that its incorporation as a monomer unit could yield polymers with exceptionally high glass transition temperatures and enhanced thermal stability. The introduction of such nitrile-containing monomers has been shown to significantly improve the thermal stability of polymers. nih.gov For instance, the thermal decomposition temperature (defined as the temperature of 5% weight loss, Td,95%) for these lignin-inspired polymethacrylates was consistently above 300°C. nih.gov The difference between the decomposition temperature and the glass transition temperature is a crucial factor for melt processability. A wider window between Tg and Td allows for safer processing at temperatures above the glass transition without risking thermal degradation. nih.gov

Copolymerization offers another route to fine-tune these thermal properties. By copolymerizing monomers like syringonitrile methacrylate (B99206) with commodity monomers such as styrene (B11656) or methyl methacrylate, it is possible to create materials with tunable Tg values that fall between those of the respective homopolymers. nih.gov This approach allows for the development of potentially melt-processable materials with enhanced solvent resistance and tailored thermal characteristics. nih.gov

Glass Transition (Tg) and Thermal Decomposition (Td,95%) Temperatures of Lignin-Inspired Polymethacrylates nih.gov
PolymerNumber of Methoxy GroupsTg (°C)Td,95% (°C)
Poly(4-hydroxybenzonitrile methacrylate) (PBM)0150323
Poly(vanillonitrile methacrylate) (PVM)1164323
Poly(syringonitrile methacrylate) (PSM)2238318

Photostabilizing Agents (Principles and Mechanisms)

Photostabilizing agents are crucial additives used in various industries, including plastics and cosmetics, to protect materials and formulations from degradation caused by exposure to ultraviolet (UV) radiation. nih.gov The effectiveness of a photostabilizer is often linked to its ability to absorb UV radiation and dissipate the energy through harmless pathways.

While direct studies on the photostabilizing properties of this compound are not extensively available in the reviewed literature, research on a closely related compound, 3-(3,4,5-Trimethoxybenzylidene)-2,4-pentanedione (TMBP) , provides significant insight into the potential mechanisms. nih.govnih.gov TMBP has been synthesized and identified as a highly effective photostabilizer, particularly for the UVA filter avobenzone (B1665848), a common but notoriously photolabile sunscreen ingredient. nih.gov

The primary mechanism by which TMBP exerts its photostabilizing effect is through triplet-state energy transfer. nih.gov When a UV-absorbing molecule like avobenzone absorbs UV radiation, it is promoted to an excited singlet state. It can then undergo intersystem crossing to a longer-lived, more reactive triplet state. It is from this triplet state that photodegradation reactions often occur. An effective photostabilizer, or triplet quencher, can accept this triplet energy from the excited molecule before it has a chance to degrade. In the case of TMBP, it acts as a triplet energy acceptor for avobenzone, returning the avobenzone molecule to its ground state, ready to absorb more UV radiation. nih.gov The energy is then safely dissipated by the TMBP molecule.

Furthermore, the photostabilizing effect of TMBP is also attributed to light-induced reactions that help preserve the main chromophoric structures of the UV-absorbing system. nih.gov The "3,4,5-Trimethoxybenzylidene" moiety is the key chromophore responsible for these properties. Comparative studies have shown TMBP to be a highly efficient stabilizer for avobenzone, both in solution and within complex formulations. nih.gov This efficacy makes compounds based on this chemical scaffold promising additives for creating broad-spectrum photoprotective products. nih.gov

Q & A

Q. What are the standard synthetic protocols for 3,4,5-Trimethoxybenzylidenemalononitrile in academic research?

The compound is typically synthesized via Knoevenagel condensation between 3,4,5-trimethoxybenzaldehyde and malononitrile. A common method involves refluxing equimolar amounts of the aldehyde and malononitrile in absolute ethanol with a catalytic base (e.g., piperidine or ammonium acetate) for 3–6 hours. The product is isolated via precipitation or recrystallization from ethanol/water mixtures, yielding 64–82% . For analogous systems, microwave-assisted synthesis reduces reaction time to 15 minutes with comparable yields (72%) .

Q. What spectroscopic methods confirm the structure of this compound?

  • 1H NMR : Aromatic protons appear at δ 7.4–8.2 ppm, methoxy groups at δ ~3.8 ppm, and the nitrile proton (if present) as a singlet near δ 6.4 ppm.
  • 13C NMR : Nitrile carbons resonate at δ ~115–121 ppm, while carbonyl carbons (if applicable) appear at δ ~154–160 ppm.
  • Melting Point : Analogous benzylidenemalononitriles exhibit sharp melting points (e.g., 234°C for trifluoromethyl derivatives), aiding purity assessment .

Q. What safety precautions are essential when handling this compound?

Use PPE (gloves, goggles) and work in a fume hood due to nitrile-related toxicity. Avoid inhalation/contact; spills should be neutralized with activated charcoal. Emergency measures: Rinse eyes/skin with water for 15 minutes and seek medical aid for respiratory exposure .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yields of derivatives?

Employ Design of Experiments (DoE) to test variables:

  • Solvent : Polar aprotic solvents (e.g., DMF) may enhance reactivity vs. ethanol.
  • Catalyst : Ionic liquids or organocatalysts (e.g., L-proline) can improve regioselectivity.
  • Temperature : Microwave irradiation reduces reaction time (e.g., 15 minutes vs. 3 hours) without compromising yield . Post-reaction purification via column chromatography (silica gel, hexane/ethyl acetate) resolves byproducts in multi-step syntheses .

Q. How to resolve contradictions in spectral data interpretation?

Cross-validate with complementary techniques:

  • X-ray crystallography for unambiguous structural confirmation.
  • 2D NMR (HSQC, HMBC) to assign coupled protons/carbons, resolving ambiguities (e.g., distinguishing nitrile vs. carbonyl signals).
  • HRMS for molecular formula validation. For example, discrepancies in 13C NMR nitrile peaks (δ 115 vs. 121 ppm) were resolved via HSQC in related compounds .

Q. How can this compound serve as a precursor for bioactive heterocycles?

  • Pyrazole Derivatives : React with hydrazines to form pyrazole cores, which show anticancer activity (IC50: 12–35 μM in preliminary screens) .
  • Thiadiazines : Treat with thiosemicarbazide to generate sulfur-containing heterocycles.
  • Cycloadditions : Use in [4+2] reactions with dienophiles (e.g., tetracyanoethylene) to synthesize polycyclic systems for material science applications .

Data Contradiction Analysis

Q. Why do melting points vary across literature for similar derivatives?

Variations arise from:

  • Polymorphism : Different crystalline forms (e.g., monoclinic vs. orthorhombic).
  • Purity : Incomplete removal of solvents/byproducts (e.g., residual ethanol lowers mp).
  • Synthetic Routes : Microwave vs. conventional heating may alter crystal packing. Always report recrystallization solvents and heating rates .

Q. How to address conflicting reactivity reports in benzylidenemalononitrile chemistry?

Systematically test:

  • Electronic Effects : Electron-withdrawing substituents (e.g., –CF₃) increase electrophilicity, accelerating nucleophilic attacks.
  • Steric Hindrance : Bulky groups (e.g., 3,4,5-trimethoxy) may slow reactions in crowded active sites. Controlled experiments under inert atmospheres (N₂/Ar) minimize oxidation side reactions .

Methodological Recommendations

  • Synthesis : Prioritize microwave-assisted protocols for time efficiency .
  • Characterization : Combine XRD with 2D NMR for structural certainty .
  • Safety : Include toxicity screening (e.g., Ames test) for pharmacologically targeted derivatives .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.